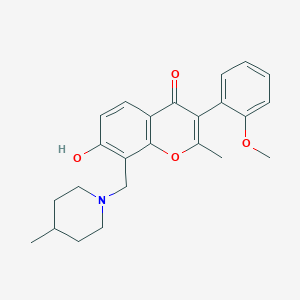

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a fused benzopyran-4-one core. Its structure features:

- 3-(2-Methoxyphenyl): A methoxy-substituted aryl group at position 3, contributing to lipophilicity and π-π interactions.

- 2-Methyl group: A small alkyl substituent at position 2, influencing steric and electronic properties.

- 8-((4-Methylpiperidin-1-yl)methyl): A piperidine-derived moiety at position 8, modulating solubility and receptor-binding affinity.

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-15-10-12-25(13-11-15)14-19-20(26)9-8-18-23(27)22(16(2)29-24(18)19)17-6-4-5-7-21(17)28-3/h4-9,15,26H,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHHSMYTNQKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 2-methoxybenzaldehyde with 3-hydroxy-2-methyl-4H-chromen-4-one under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.

Substitution: : The piperidinylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one-3,7-dione.

Reduction: : Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3,4-dihydro-4H-chromen-4-one.

Substitution: : Formation of derivatives with different substituents on the piperidinylmethyl group.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : It can be used as a probe to study biological systems and interactions.

Medicine: : It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant properties may be attributed to the ability to scavenge free radicals, while its anti-inflammatory effects may involve inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Key Observations :

Methoxy substituents (e.g., ) enhance lipophilicity, which may improve membrane permeability.

Position 8 Heterocycles :

- Piperidine derivatives (e.g., ) exhibit lower polarity than piperazine analogs (e.g., ), impacting solubility and pharmacokinetics.

Position 2 Substitutions :

- Trifluoromethyl groups (e.g., ) introduce strong electronegativity and metabolic stability compared to methyl groups.

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a derivative of flavonoids, exhibits significant biological activity due to its unique structural features. This compound belongs to the class of chromenone derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antioxidant, and anticancer activities.

Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

- Hydroxyl Group at position 7

- Methoxy Group at position 3

- Piperidine Moiety at position 8

These substituents enhance the compound's interaction with biological targets and influence its pharmacokinetic properties.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : Flavonoids are recognized for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further anticancer research.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Modulation of Signaling Pathways : The interaction with various signaling pathways, such as PI3K/Akt and MAPK, may also contribute to its anticancer effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound:

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Rohitukine | Similar chromenone structure | CDK inhibition | |

| 7-Hydroxyflavone | Lacks piperidine moiety | Antioxidant, neuroprotective | |

| 6-Hydroxyflavone | Different substitution pattern | Anti-inflammatory |

Q & A

Basic: What are the standard synthetic routes for preparing 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one?

The synthesis typically involves multi-step protocols starting with the formation of the chromenone core. A common approach includes:

- Step 1: Condensation of a substituted phenol derivative (e.g., 2-methoxyphenol) with a ketone or aldehyde under acidic or basic conditions to form the chromenone backbone .

- Step 2: Introduction of the 4-methylpiperidinylmethyl group via nucleophilic substitution or Mannich reaction, requiring careful control of temperature (e.g., 60–80°C) and solvents like dichloromethane or DMF .

- Step 3: Hydroxylation at the 7-position using oxidizing agents like H₂O₂ or KMnO₄ under alkaline conditions .

Key Considerations: Purity is optimized via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Advanced: How can catalytic systems or continuous flow reactors improve the scalability and yield of this compound?

Industrial-scale synthesis often employs advanced techniques:

- Catalytic Systems: Transition metal catalysts (e.g., Pd/C or Ru-based systems) enhance regioselectivity during substitutions, reducing byproducts. For example, palladium-mediated coupling reactions improve efficiency in introducing the piperidinylmethyl group .

- Continuous Flow Reactors: These systems minimize thermal degradation by ensuring precise temperature control during exothermic steps (e.g., condensation). Yields ≥80% are reported for similar chromenones using flow chemistry, compared to 50–60% in batch processes .

Data Note: Pilot studies on analogous compounds show a 30% reduction in reaction time and 15% yield improvement under continuous flow .

Basic: Which analytical techniques are essential for characterizing this compound?

Core characterization methods include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) and chromenone carbonyl groups (δ 175–180 ppm) .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H⁺] at m/z 436.2 for C₂₄H₂₅NO₄) .

- XRD: Resolves crystal structure, critical for studying bioactive conformations .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or split signals)?

Contradictions often arise from dynamic rotational isomerism or impurities:

- Dynamic NMR (DNMR): Detects rotational barriers in the piperidinylmethyl group by analyzing temperature-dependent splitting .

- 2D NMR (COSY, HSQC): Assigns ambiguous signals; e.g., distinguishing overlapping methoxy and hydroxyl protons .

- Recrystallization: Solvent polarity adjustments (e.g., ethanol/water mixtures) isolate dominant conformers for clearer XRD data .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial: Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .

- Anti-inflammatory: COX-2 inhibition assay using ELISA kits .

Protocol Note: Use DMSO as a solvent (≤0.1% v/v) to avoid cytotoxicity .

Advanced: What strategies elucidate the mechanism of action for observed biological activities?

- Molecular Docking: Simulate binding to targets (e.g., COX-2 or topoisomerase II) using software like AutoDock. The methoxyphenyl group often shows π-π stacking with aromatic residues .

- Kinetic Studies: Surface plasmon resonance (SPR) quantifies binding affinity (Kd) .

- Gene Expression Profiling: RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Contradictions may stem from variations in:

- Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) .

- Compound Solubility: Use solubilizing agents (e.g., cyclodextrins) to ensure consistent bioavailability .

- Metabolic Stability: Conduct hepatic microsome assays to compare degradation rates between studies .

Basic: What are the stability considerations for long-term storage of this compound?

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .

- Solvent: Lyophilized form is stable >2 years; DMSO solutions should be aliquoted to freeze-thaw cycles ≤3 .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .

- ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability) to prioritize synthetic targets .

Case Study: Piperidinylmethyl substitution increases lipophilicity (logP +0.5), enhancing membrane permeability in analogs .

Advanced: What experimental designs control for off-target effects in pharmacological studies?

- Counter-Screening: Test against unrelated targets (e.g., GPCR panels) to confirm specificity .

- CRISPR Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cells .

- Dose-Response Curves: Ensure EC₅₀ values align with target binding affinities to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.